Methyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
Methyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with a unique structure that includes a methoxyphenyl group and a dioxo-dihydro-isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for temperature control, mixing, and purification is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Methyl 2-(4-methoxyanilino)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Methyl 2-(anilinomethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Uniqueness
Methyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
Methyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C17H13NO5
- Molar Mass : 311.29 g/mol
- CAS Number : 351996-94-6
- Structure : The compound features a methoxyphenyl group attached to a dioxoisoindole moiety, which is crucial for its biological activity.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including:
Bacterial Strain | Activity |
---|---|
Escherichia coli (G-) | Significant inhibition |
Staphylococcus aureus (G+) | Moderate inhibition |
Pseudomonas aeruginosa (G-) | Low inhibition |
The compound's mechanism involves disrupting bacterial cell wall synthesis and function, likely due to its ability to interact with specific enzymes involved in these processes .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Notably, it has shown efficacy against:
- Breast cancer cell lines (MCF-7)
- Lung cancer cell lines (A549)
The compound's ability to modulate signaling pathways associated with cell growth and survival makes it a candidate for further development in cancer therapy .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The dioxo group can form hydrogen bonds with active sites of enzymes, inhibiting their function.
- Cell Membrane Interaction : The hydrophobic nature of the methoxyphenyl group allows the compound to integrate into lipid membranes, affecting membrane integrity and permeability.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cellular damage and apoptosis .
Case Studies and Research Findings
A series of studies have explored the efficacy of this compound in various biological contexts:
- Study 1 : Investigated the compound's antibacterial effects using the disc diffusion method. Results indicated a clear zone of inhibition against E. coli and S. aureus, suggesting potential as a new antibacterial agent .
- Study 2 : Evaluated anticancer properties in vitro on human cancer cell lines. The study found that the compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis through caspase activation .
Properties
Molecular Formula |
C17H13NO5 |
---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
methyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C17H13NO5/c1-22-12-6-4-11(5-7-12)18-15(19)13-8-3-10(17(21)23-2)9-14(13)16(18)20/h3-9H,1-2H3 |
InChI Key |
XNBHYAKTLQUTAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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